2-fluoro-N-(hydroxymethyl)benzamide
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Overview
Description
2-fluoro-N-(hydroxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxymethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(hydroxymethyl)benzamide can be achieved through the direct condensation of 2-fluorobenzoic acid and hydroxymethylamine. The reaction is typically carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and an eco-friendly process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-fluoro-N-(carboxymethyl)benzamide.
Reduction: 2-fluoro-N-(hydroxymethyl)aniline.
Substitution: 2-substituted-N-(hydroxymethyl)benzamide derivatives.
Scientific Research Applications
2-fluoro-N-(hydroxymethyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(hydroxymethyl)benzamide
- 2-bromo-N-(hydroxymethyl)benzamide
- 2-methyl-N-(hydroxymethyl)benzamide
- 2,4-dichloro-N-(hydroxymethyl)benzamide
Uniqueness
2-fluoro-N-(hydroxymethyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s metabolic stability and lipophilicity, enhancing its potential as a therapeutic agent. Additionally, the hydroxymethyl group provides a site for further chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C8H8FNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |
InChI Key |
KOOVJYLWGIAXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)F |
Origin of Product |
United States |
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